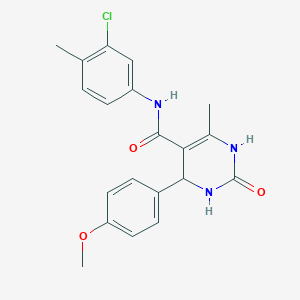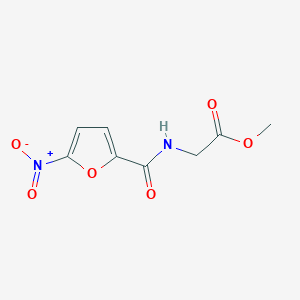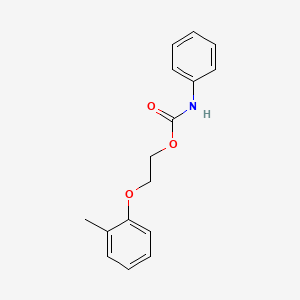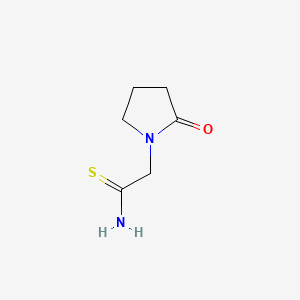![molecular formula C16H23N3O5S B5186898 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane](/img/structure/B5186898.png)
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors. It has been extensively studied for its potential as an anti-cancer agent, as it has been found to induce cell cycle arrest and apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane has been extensively studied for its potential as an anti-cancer agent. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane promotes the acetylation of histones, leading to changes in gene expression that can induce cell death in cancer cells.
Mecanismo De Acción
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane exerts its anti-cancer effects by inhibiting the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane promotes the acetylation of histones, leading to changes in gene expression that can induce cell death in cancer cells. 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane has also been found to inhibit the activity of other enzymes, such as DNA methyltransferases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane has been found to induce cell cycle arrest and apoptosis in cancer cells by promoting the acetylation of histones. It has also been found to inhibit the activity of other enzymes, such as DNA methyltransferases, which are involved in the regulation of gene expression. 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane has been shown to have anti-cancer effects in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane in lab experiments is that it has been extensively studied for its potential as an anti-cancer agent, and its mechanism of action is well understood. However, one limitation of using 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane in lab experiments is that it may have off-target effects, as it has been found to inhibit the activity of other enzymes besides HDACs.
Direcciones Futuras
There are several future directions for the study of 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane. One direction is to investigate its potential as a combination therapy with other anti-cancer agents, as it has been found to enhance the anti-cancer effects of other drugs in preclinical studies. Another direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases and inflammatory disorders, as HDAC inhibitors have been found to have anti-inflammatory and neuroprotective effects in preclinical studies. Additionally, further research is needed to better understand the off-target effects of 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane and to develop more selective HDAC inhibitors with fewer off-target effects.
Métodos De Síntesis
The synthesis of 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane involves a series of chemical reactions, starting with the reaction of 4-nitrobenzoyl chloride with 2-(4-morpholinyl)ethanol to form the intermediate 2-(4-morpholinyl)-4-nitrobenzyl alcohol. This intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is subsequently reacted with 1-azepanamine to yield 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane.
Propiedades
IUPAC Name |
4-[2-(azepan-1-yl)-5-nitrophenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c20-19(21)14-5-6-15(17-7-3-1-2-4-8-17)16(13-14)25(22,23)18-9-11-24-12-10-18/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBMZXHKIAXBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5186845.png)

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186848.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide](/img/structure/B5186856.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)
![5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5186904.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5186919.png)
